Acynonapyr

Beschreibung

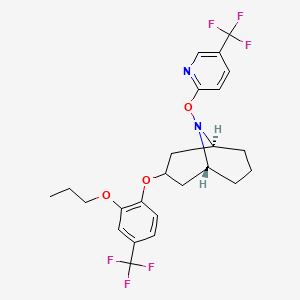

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDAJLLAARKRMS-DFNIBXOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3OC4=NC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335186 | |

| Record name | Acynonapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332838-17-1 | |

| Record name | Acynonapyr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332838171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acynonapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2- pyridyloxy]-9-azabicyclo[3.3.1]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACYNONAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG85ZH8U3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acynonapyr (CAS No. 1332838-17-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide with a unique chemical structure and mode of action, making it a significant tool in the management of spider mites, particularly those resistant to other pesticides.[1][2] Discovered by Nippon Soda Co., Ltd., this compound is the first agricultural chemical classified as a calcium-activated potassium channel (KCa2) modulator, belonging to Group 33 of the Insecticide Resistance Action Committee (IRAC) Mode of Action Classification.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, synthesis, biological activity, and toxicology, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is characterized by a unique azabicyclic ring and an oxyamine structure.[1][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1332838-17-1 | [4] |

| Molecular Formula | C₂₄H₂₆F₆N₂O₃ | [5] |

| Molecular Weight | 504.5 g/mol | [4][5] |

| IUPAC Name | (1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane | [6] |

| InChI Key | GIDAJLLAARKRMS-DFNIBXOVSA-N | [4] |

| SMILES | CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F | [5] |

Mechanism of Action

This compound's primary mode of action is the modulation of small-conductance calcium-activated potassium channels (KCa2).[4] It acts as a potent and selective inhibitor of these channels in spider mites, leading to a cascade of physiological disruptions within their nervous system.[1][2][4]

The inhibition of KCa2 channels by this compound blocks the flow of potassium ions, which in turn causes abnormal excitation in the nerve cells of the mites.[1][7] This neuronal hyperexcitability manifests as convulsions, uncontrolled muscle contractions, and severely impaired mobility, ultimately leading to the death of the spider mites.[1][2][4] Electrophysiological studies have confirmed that this compound effectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel current.[1][4]

A key advantage of this compound is its high selectivity. It shows little to no activity against mammalian calcium-activated potassium channels, even at high concentrations, which contributes to its favorable safety profile.[1][2][7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that primarily relies on the initial construction of its characteristic azabicyclo[3.3.1]nonane core.[4] Two main synthetic routes have been described.

Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway begins with the formation of the bicyclic ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, through a Robinson-Schöpf type reaction.[4] This reaction involves the condensation of glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.[4] The subsequent steps involve ketone reduction, O-arylation, debenzylation to yield the NH-free azabicycle, reaction with acrylonitrile, oxidation to a hydroxylamine, and a final coupling with chloropyridine to produce this compound.[8][9]

Synthesis via Oxidation of an N-pyridyl Azabicycle

An alternative route involves the synthesis of an N-pyridyl azabicycle intermediate, which is then oxidized to yield this compound.[8] This method starts with the NH-free azabicycle hydrochloride salt, which is reacted with chloropyridine to form the N-pyridyl azabicycle.[8][9] Subsequent oxidation with an agent like m-CPBA produces this compound.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a novel acaricide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS 1332838-17-1|Acaricide [benchchem.com]

- 5. This compound | 1332838-17-1 | HDC83817 | Biosynth [biosynth.com]

- 6. This compound | CAS 1332838-17-1 | LGC Standards [lgcstandards.com]

- 7. Development of a novel acaricide, this compound [jstage.jst.go.jp]

- 8. Discovery of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Acynonapyr: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide and insecticide characterized by a unique azabicyclic ring and oxyamine structure.[1] It is the first agricultural chemical to be classified as a calcium-activated potassium channel (KCa2) modulator by the Insecticide Resistance Action Committee (IRAC), placing it in MoA Group 33.[1] This distinct mechanism of action provides high efficacy against economically significant spider mites of the genera Tetranychus and Panonychus, including strains resistant to other acaricides.[1] this compound exhibits high selectivity, with minimal impact on beneficial insects, making it a valuable component of Integrated Pest Management (IPM) programs.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, synthesis, and mechanism of action of this compound.

Chemical Structure and Identifiers

This compound possesses a complex chemical structure featuring a central azabicyclo[3.3.1]nonane core.[1] This structure contains chiral centers, leading to multiple possible stereoisomers; the commercial product is a defined stereoisomer. The molecule also includes two trifluoromethyl groups, which are significant for its biological activity.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-9-azabicyclo[3.3.1]nonane[2] |

| CAS Number | 1332838-17-1[1][2][3] |

| Molecular Formula | C₂₄H₂₆F₆N₂O₃[2][3] |

| SMILES | CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC--INVALID-LINK--N3OC4=NC=C(C=C4)C(F)(F)F[2] |

| InChI | InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19?[2] |

| InChIKey | GIDAJLLAARKRMS-DFNIBXOVSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 504.5 g/mol [1][2][3] |

| Appearance | White to slightly yellow crystalline powder[4] |

| Melting Point | 77.2–78.8 °C |

| Water Solubility | 0.004 mg/L (at 20 °C, pH 7) |

| XLogP3-AA (Computed) | 7.2[2] |

| Vapor Pressure | Data not publicly available |

| pKa | Data not publicly available |

Biological Activity and Efficacy

This compound is highly effective against various life stages of spider mites, including eggs, larvae, and adults.[1] Its novel mode of action makes it a valuable tool for managing mite populations that have developed resistance to other classes of acaricides.[1]

Table 3: Acaricidal Efficacy of this compound

| Target Pest | Life Stage | Efficacy Metric | Value |

| Tetranychus urticae (Two-spotted spider mite) | Adult Females | LC₅₀ | Weak activity at concentrations up to 125 ppm in initial screenings of lead compounds. The final molecule, this compound, shows high activity. |

| Panonychus citri (Citrus red mite) | Not Specified | Activity | Active |

| Tetranychus kanzawai | Not Specified | Activity | Active |

Toxicological Profile

This compound exhibits a favorable safety profile with low acute mammalian toxicity.[1]

Table 4: Toxicological Data for this compound

| Test | Organism | Route | Value |

| Acute Oral LD₅₀ | Rat | Oral | >2000 mg/kg[1] |

| Acute Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg |

| Acute Inhalation LC₅₀ | Rat | Inhalation | >5.48 mg/L |

| Skin Irritation | Rabbit | Dermal | Not an irritant |

| Eye Irritation | Rabbit | Ocular | Not an irritant |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer |

| Avian Acute Oral LD₅₀ | Bobwhite Quail | Oral | 783 mg/kg |

| Avian Acute Oral LD₅₀ | Zebra Finch | Oral | 341 mg/kg |

| Fish LC₅₀ (96h) | Rainbow Trout | Aquatic | 19.98 mg/L |

| Fish LC₅₀ (96h) | Fathead Minnow | Aquatic | 19.9 mg/L |

| Aquatic Invertebrate EC₅₀ (48h) | Daphnia magna | Aquatic | 8.89 mg/L |

| Bee Acute Contact LD₅₀ (48h) | Honeybee (Apis mellifera) | Contact | >100 µ g/bee [4] |

| Bee Acute Oral LD₅₀ (48h) | Honeybee (Apis mellifera) | Oral | >100 µ g/bee |

Mechanism of Action

This compound's primary mode of action is the modulation of calcium-activated potassium channels (KCa2).[1] In the nervous system of mites, these channels are crucial for regulating neuronal excitability. By inhibiting the flow of potassium ions through KCa2 channels, this compound disrupts nerve function, leading to neurological symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[1] Electrophysiological studies have confirmed that this compound potently and selectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel.[1] There is also evidence suggesting that it acts on inhibitory glutamate (B1630785) receptors.

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through several routes. A key feature is the construction of the azabicyclo[3.3.1]nonane core, which is often accomplished via a Robinson-Schöpf type reaction. Below is a generalized workflow based on published synthetic strategies.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol for the Synthesis of the Azabicyclo[3.3.1]nonane Core:

A detailed, peer-reviewed protocol for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate, is available in Organic Syntheses. This procedure involves the reaction of benzylamine, sulfuric acid, glutaraldehyde, and acetonedicarboxylic acid in an aqueous medium. The reaction is temperature-controlled and proceeds over several hours. The product is then isolated through extraction and purification.

Electrophysiological Analysis of KCa2 Channel Modulation

The effect of this compound on KCa2 channels can be assessed using whole-cell patch-clamp electrophysiology on a heterologous expression system, such as HEK293 cells stably expressing the Tetranychus urticae KCa2 channel (TurKCa2).

Caption: Experimental workflow for electrophysiological analysis.

Methodology Outline:

-

Cell Culture: HEK293 cells stably transfected with the gene for the TurKCa2 channel are cultured under standard conditions.

-

Solution Preparation: Prepare an external bath solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose) and an internal pipette solution (e.g., containing potassium gluconate, MgCl₂, and EGTA).

-

Patch-Clamp Recording:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the membrane of a selected cell.

-

The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The membrane potential is held at a set value (e.g., -80 mV), and voltage steps are applied to elicit K⁺ currents.

-

Baseline currents are recorded.

-

This compound is introduced into the external solution via a perfusion system.

-

Currents are recorded in the presence of this compound to observe any inhibition.

-

-

Data Analysis: The magnitude of the current inhibition by this compound is quantified to determine its potency (e.g., by calculating the IC₅₀).

Acaricidal Bioassay

The acaricidal activity of this compound can be evaluated against spider mites using a leaf disc spray method.

Methodology Outline:

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMF) and then diluted with water containing a surfactant to create a series of test concentrations.

-

Mite Infestation: Adult female spider mites (Tetranychus urticae) are released onto the leaves of a host plant (e.g., kidney bean).

-

Application: The infested plants are sprayed with the test solutions.

-

Incubation: The treated plants are maintained in a controlled environment (e.g., 25°C, 65% humidity).

-

Mortality Assessment: The number of surviving mites is counted at specific time points (e.g., 24, 48, and 72 hours) after treatment to determine mortality rates.

-

Data Analysis: The mortality data is used to calculate the LC₅₀ (lethal concentration for 50% of the population).

Conclusion

This compound represents a significant advancement in acaricide development due to its novel mode of action targeting the KCa2 channel in spider mites. Its high efficacy, selectivity, and effectiveness against resistant mite populations, combined with a favorable toxicological profile, make it a valuable tool for modern agriculture. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which is essential for researchers and professionals in the fields of pesticide science and drug development. Further research into its precise binding site on the KCa2 channel and the mechanisms of potential resistance will be critical for its long-term sustainable use.

References

Acynonapyr: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique N-pyridyloxy azabicycle core structure.[1][2][3][4] It exhibits high efficacy against spider mites of the Tetranychus and Panonychus genera, affecting all life stages.[1][2][3] Classified under Group 33 of the Insecticide Resistance Action Committee (IRAC), this compound's mode of action is the modulation of calcium-activated potassium channels (KCa2), a novel target for agricultural chemicals.[5][6][7] This distinct mechanism provides a valuable tool for managing resistance in mite populations.[7] this compound demonstrates a favorable safety profile, with high selectivity for mites over beneficial insects and low mammalian toxicity.[7][8] This guide provides an in-depth overview of the discovery, synthetic pathways, and biological activity of this compound.

Discovery and Lead Optimization

The discovery of this compound originated from research into cyclic amines with (hetero)aryl(oxy) moieties.[2][9] The initial lead compound, 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine, displayed weak acaricidal activity.[2] Structural optimization of this lead compound led to the identification of the N-pyridyloxy azabicycle as a unique and highly active core structure, culminating in the discovery of this compound.[1][2]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-9-azabicyclo[3.3.1]nonane | [10] |

| CAS Number | 1332838-17-1 | [10] |

| Molecular Formula | C₂₄H₂₆F₆N₂O₃ | [10] |

| Molecular Weight | 504.5 g/mol | [10] |

| Melting Point | 77.2–78.8°C | [11] |

| Acute Oral LD₅₀ (Rat) | >2000 mg/kg | [1][7] |

Synthesis Pathways

Two primary synthetic pathways for this compound have been reported by Nippon Soda Co., Ltd.

Pathway 1: Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway involves the initial construction of the azabicyclo[3.3.1]nonane core, followed by a series of functional group transformations to yield this compound.

Caption: Synthesis of this compound via N-hydroxylation.

Experimental Protocol Overview (Pathway 1):

-

Formation of Bicyclic Ketone (2): Bicyclic ketone 2 is obtained via a Mannich reaction using glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.[12]

-

Reduction to 3-endo-ol (3): Subsequent stereoselective reduction of the ketone yields 3-endo-ol 3.[12]

-

O-arylation to form (5): Coupling of 3 with fluorobenzene derivative 4 results in the O-arylated azabicycle 5.[12]

-

Debenzylation to NH-free Azabicycle (6): Removal of the benzyl (B1604629) protecting group from 5 affords the NH-free azabicycle 6.[12]

-

Formation of Cyanoethylamine (7): Reaction of 6 with acrylonitrile yields cyanoethylamine 7.[12]

-

Oxidation to Hydroxylamine (8): Oxidation of 7 leads to the formation of hydroxylamine 8.[12]

-

Final Coupling to this compound (1): Finally, coupling of 8 with chloropyridine 9 provides this compound (1).[12]

Pathway 2: Synthesis via Oxidation of an N-pyridyl Azabicycle

An alternative route to this compound involves the direct oxidation of an N-pyridyl substituted azabicycle.

Caption: Synthesis of this compound via oxidation.

Experimental Protocol Overview (Pathway 2):

-

Synthesis of Azabicycle (10): The hydrochloride salt of the NH-free azabicycle (6) is reacted with chloropyridine 9 in the presence of potassium carbonate in acetonitrile (B52724) under reflux to yield azabicycle 10.[12]

-

Oxidation to this compound (1): Azabicycle 10 is then oxidized with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) to afford this compound (1).[12] To a solution of azabicycle 10 (1.00 g, 2 mmol) in CH₂Cl₂ (10 mL), m-CPBA (approx. 65% purity, 0.81 g, 3 mmol) is added at room temperature. The mixture is stirred overnight, diluted with ethyl acetate, and washed sequentially with saturated aqueous Na₂S₂O₄, saturated aqueous NaHCO₃, and water. After drying over MgSO₄ and solvent removal, the residue is purified by silica (B1680970) gel chromatography to give this compound (1) (0.37 g, 37% yield).[12]

Spectroscopic Data

Selected ¹H-NMR data for this compound and key intermediates are provided in Table 2.

Table 2: Selected ¹H-NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference(s) |

| This compound (1) | CDCl₃ | 1.05–1.10 (q-like, 3H), 1.34–1.42 (m, 1.22H), 1.70–1.74 (m, 1.60H), 1.78–1.86 (m, 3.61H), 2.06–2.13 (m, 2.03H), [2.38–2.43 (m), 2.57–2.77 (m), total 3.52H], 3.56–3.59 (m, 2H), 3.96–4.00 (m, 2H), [4.64–4.68 (m), 4.91–4.95 (m), total 1H], 6.93 (d, J=12 Hz, 1H), 7.09–7.10 (m, 1H), 7.17 (d, J=12 Hz, 1H), [7.26 (d, J=6 Hz, 0.22H), 7.39 (d, J=12 Hz, 0.78H)], 7.85–7.89 (m, 1H), 8.49 (s, 1H) | [11] |

| Azabicycle (10) | CDCl₃ | 1.03 (t, J=6 Hz, 3H), 1.54–1.57 (m, 1H), 1.63–1.66 (m, 2H), 1.75–1.85 (m, 4H), 1.87–1.91 (m, 2H), 2.44–2.48 (m, 2H), 2.61–2.69 (m, 1H), 3.95 (t, J=6 Hz, 2H), 4.36–4.40 (m, 1H), 4.82 (brs, 2H), 6.62 (d, J=12 Hz, 1H), 6.88 (d, J=12 Hz, 1H), 7.08 (s, 1H), 7.13 (d, J=6 Hz, 1H), 7.60 (d, J=12 Hz, 1H), 8.37 (s, 1H) | [11] |

| O-arylated Azabicycle (5) | CDCl₃ | 1.06 (t, J=6 Hz, 3H), 1.21–1.24 (m, 2H), 1.50–1.52 (m, 1H), 1.66–1.70 (m, 2H), 1.83–1.87 (m, 2H), 1.95–2.00 (m, 2H), 2.43–2.54 (m, 3H), 3.03 (brs, 2H), 3.82 (s, 2H), 3.97 (t, J=6 Hz, 2H), 4.74–4.78 (m, 1H), 6.94 (d, J=12 Hz, 1H), 7.08 (s, 1H), 7.16 (d, J=12 Hz, 1H), 7.23 (t, J=9 Hz, 1H), 7.31 (t, J=6 Hz, 1H), 7.35 (t, J=6 Hz, 2H) | [11] |

Biological Activity and Mode of Action

This compound is a potent and selective acaricide against spider mites.[8] It is effective against all developmental stages, with particularly high efficacy against larvae and adults.[8]

Acaricidal Spectrum and Efficacy

This compound demonstrates high activity against spider mites of the Tetranychus and Panonychus genera.[11] However, it shows insufficient activity against rust and broad mites, highlighting its high selectivity.[8]

Table 3: Acaricidal Activity of this compound and a Lead Compound

| Compound | Target Mite | Activity (LC₉₀, ppm) | Reference(s) |

| This compound (1) | Tetranychus urticae | ++++ (≤2) | [11] |

| Panonychus citri | ++++ (≤2) | [11] | |

| Lead Compound (11) | Tetranychus urticae | + (31 < LC₉₀ ≤ 125) | [11] |

| Panonychus citri | + (31 < LC₉₀ ≤ 125) | [11] |

Activity Ranking: ++++ (Highly Active) to - (Inactive)

Mode of Action: KCa2 Channel Modulation

This compound's novel mode of action is the modulation of calcium-activated potassium channels (KCa2).[8][12] It acts as an inhibitor of these channels in spider mites, leading to the blockage of potassium ion flow.[12] This disruption of neuronal function causes symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[8][12] Electrophysiological studies have shown that this compound effectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel with a pEC₅₀ value of 6.78 ± 0.21 (165 nM).[12] Importantly, this compound exhibits low activity against mammalian KCa2 channels, contributing to its favorable safety profile.[8][12]

Caption: this compound's inhibitory action on mite KCa2 channels.

Conclusion

This compound represents a significant advancement in acaricide development, offering a novel mode of action for the effective control of spider mites. Its high efficacy, selectivity, and favorable safety profile make it a valuable component of integrated pest management (IPM) and resistance management strategies. The synthetic pathways detailed herein provide a foundation for further research and development of this important class of agricultural chemicals.

References

- 1. This compound|CAS 1332838-17-1|Acaricide [benchchem.com]

- 2. This compound | C24H26F6N2O3 | CID 132115472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. entomoljournal.com [entomoljournal.com]

- 4. pjoes.com [pjoes.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a novel acaricide, this compound [jstage.jst.go.jp]

- 7. aensiweb.com [aensiweb.com]

- 8. Effects of the novel acaricide this compound on the calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bcpc.org [bcpc.org]

- 11. Discovery of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Acynonapyr's Mechanism of Action on KCa2 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide demonstrating high efficacy and selectivity against spider mites, including populations resistant to existing pesticides.[1][2][3][4] Its unique mode of action involves the targeting of calcium-activated potassium (KCa2) channels, a departure from conventional acaricide mechanisms.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound on KCa2 channels, with a focus on the electrophysiological evidence, putative mechanisms of inhibition, and the experimental protocols utilized in its characterization. The primary target of this compound has been identified as the KCa2 channel in the two-spotted spider mite, Tetranychus urticae (TurKCa2).[1][3] Electrophysiological studies have demonstrated that this compound is a potent inhibitor of these channels, leading to neuronal hyperexcitability, convulsions, and eventual mortality in spider mites.[1][2][3] A key feature of this compound is its remarkable selectivity for invertebrate KCa2 channels over their mammalian counterparts, contributing to its favorable safety profile.[1][2][3] This document synthesizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways and experimental workflows.

Introduction to KCa2 Channels and this compound

Small-conductance calcium-activated potassium (KCa2), or SK, channels are a family of ion channels that are gated by intracellular calcium ions (Ca²⁺). In the nervous system, the influx of Ca²⁺ during an action potential leads to the opening of KCa2 channels. The subsequent efflux of potassium ions (K⁺) hyperpolarizes the neuronal membrane, contributing to the afterhyperpolarization (AHP) phase and thereby regulating neuronal firing frequency.

This compound is a recently developed acaricide with a novel mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 33 compound, a modulator of calcium-activated potassium channels.[1][4] Its chemical structure features a unique azabicyclic ring and an oxyamine moiety.[1] The primary target of this compound is the KCa2 channel in spider mites, leading to the disruption of normal nerve function.[1][3]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory effect of this compound on Tetranychus urticae KCa2 (TurKCa2) channels has been quantified using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the channel. The key quantitative metric for its potency is the half-maximal effective concentration (EC₅₀) or its logarithmic transformation, pEC₅₀.

| Compound | Target Channel | Experimental System | pEC₅₀ (-log M) | EC₅₀ (nM) | Reference |

| This compound | Tetranychus urticae KCa2 (TurKCa2) | Stably expressed in HEK293 cells | 6.78 ± 0.21 | 165 | [3] |

| This compound | Mammalian KCa2 channels | Not specified | Little activity at high concentrations | - | [1][3] |

| Apamin | Tetranychus urticae KCa2 (TurKCa2) | Stably expressed in HEK293 cells | Weak inhibitory activity | - | [1][3] |

| NS309 (activator) | Tetranychus urticae KCa2 (TurKCa2) | Stably expressed in HEK293 cells | Did not activate | - | [1][3] |

Mechanism of Action: Inhibition of K⁺ Flow

This compound's primary mechanism of action is the inhibition of potassium ion flow through the TurKCa2 channels.[1][3] By blocking this outward potassium current, this compound prevents the repolarization and hyperpolarization of the neuronal membrane following an action potential. This disruption leads to a state of hyperexcitability, manifesting as convulsions and impaired mobility in the spider mites, ultimately resulting in death.[1][3]

The precise nature of this inhibition, whether through direct pore blockage or allosteric modulation, has not been definitively elucidated in the public domain. Allosteric modulators bind to a site on the channel distinct from the ion pore, inducing a conformational change that alters channel activity. In contrast, pore blockers physically occlude the channel pore, preventing ion passage. The classification of this compound as a "modulator" by IRAC suggests the possibility of an allosteric mechanism. Further research into this compound's effect on channel gating kinetics and its interaction with known pore blockers is required to clarify this aspect of its mechanism.

Experimental Protocols

The characterization of this compound's effect on TurKCa2 channels relies heavily on the whole-cell patch-clamp technique. The following is a detailed, representative protocol based on standard practices for recording KCa2 channel activity in heterologous expression systems.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Transfection: HEK293 cells are stably transfected with a mammalian expression vector containing the coding sequence for the Tetranychus urticae KCa2 channel (TurKCa2). Selection of stably transfected cells is achieved through the use of an appropriate antibiotic resistance marker.

Electrophysiology: Whole-Cell Patch-Clamp

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 1 µM) to activate the KCa2 channels. The pH is adjusted to 7.2 with KOH.

-

-

Recording:

-

Coverslips with adherent HEK293 cells expressing TurKCa2 are placed in a recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution are used for recording.

-

A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Currents are recorded using a patch-clamp amplifier. Data is filtered and digitized for analysis.

-

-

Voltage Protocol:

-

To measure the effect of this compound, a voltage ramp protocol is applied. The membrane potential is held at a holding potential (e.g., -80 mV) and then ramped to a depolarized potential (e.g., +80 mV) over a set duration (e.g., 200 ms).

-

The current elicited during the voltage ramp is recorded under control conditions and then after the application of varying concentrations of this compound to the bath solution.

-

Visualizations: Signaling Pathways and Workflows

KCa2 Channel Activation and Inhibition Pathway

Caption: Signaling pathway of KCa2 channel activation and its inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for characterizing this compound's effect on TurKCa2 channels.

Conclusion and Future Directions

This compound represents a significant advancement in acaricide development due to its novel mode of action targeting KCa2 channels. Its high potency against spider mite channels and selectivity over mammalian counterparts make it a valuable tool for resistance management and integrated pest management programs. While its inhibitory effect on potassium flow through TurKCa2 channels is well-established, further research is warranted to fully elucidate the molecular details of its mechanism. Key areas for future investigation include:

-

Determining the precise binding site of this compound on the TurKCa2 channel through site-directed mutagenesis and structural biology studies.

-

Clarifying whether this compound acts as a pore blocker or an allosteric modulator by examining its effects on single-channel gating kinetics (e.g., open probability, mean open time) and its interaction with known KCa2 channel ligands.

-

Investigating the molecular basis for its high selectivity for invertebrate over mammalian KCa2 channels.

A deeper understanding of these aspects will not only enhance our knowledge of this compound's mode of action but also facilitate the rational design of future selective and effective crop protection agents.

References

Acynonapyr: A Technical Guide to its Novel Mode of Action as an IRAC Group 33 Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., representing a unique chemical class with a distinct mode of action.[1][2][3] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 33, this compound targets calcium-activated potassium channels (KCa2), a novel site for insecticides and acaricides.[1][2][3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, physiological effects, and the experimental evidence supporting its classification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new pest control agents.

Introduction: A Novel Acaricide

This compound is distinguished by its unique azabicyclic ring and oxyamine structure.[1][2][3] It demonstrates high efficacy and selectivity against spider mites of the Tetranychus and Panonychus genera, affecting all life stages, including eggs.[6][7] A key advantage of this compound is its minimal impact on beneficial insects and natural enemies, making it a suitable component for Integrated Pest Management (IPM) programs.[1][2][3][6] Its novel mode of action also makes it a valuable tool for managing resistance in spider mite populations that have developed tolerance to other classes of acaricides.[2][3][6]

Core Mechanism of Action: Modulation of Calcium-Activated Potassium Channels (KCa2)

The primary mode of action of this compound is the negative modulation of calcium-activated potassium channels (KCa2).[5][6] These channels play a crucial role in regulating the action potentials of nerve cells.[5]

This compound acts as an inhibitor of these KCa2 channels in spider mites, disrupting the normal flow of potassium ions.[1][2][3] This inhibition leads to hyperexcitation of the nervous system, resulting in characteristic neurological symptoms such as convulsions, impaired mobility, and ultimately, the death of the mite.[1][2][3][5][6]

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular interaction and resulting physiological effects of this compound on a spider mite neuron.

Caption: Molecular mechanism of this compound on spider mite KCa2 channels.

Experimental Evidence and Protocols

The mode of action of this compound has been elucidated through electrophysiological studies.[1][2][3] A key experiment involved whole-cell patch-clamp recordings on HEK293 cells stably expressing the calcium-activated potassium channel from the two-spotted spider mite, Tetranychus urticae (TurKCa2).[1]

Experimental Workflow: Whole-Cell Patch-Clamp Assay

The following diagram outlines the workflow for the electrophysiological experiments that determined the inhibitory activity of this compound.

Caption: Workflow for electrophysiological analysis of this compound.

Detailed Experimental Protocol

Objective: To determine the inhibitory effect of this compound on Tetranychus urticae calcium-activated potassium channels (TurKCa2).

Cell Line: HEK293 cells stably expressing the TurKCa2 channel.[1]

Method: Whole-cell patch-clamp recording.[1]

Procedure:

-

HEK293 cells expressing TurKCa2 are cultured under standard conditions.

-

For electrophysiological recordings, cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The whole-cell configuration of the patch-clamp technique is established using a glass micropipette.

-

Membrane currents are recorded during a voltage ramp from -80 mV to +80 mV to measure channel conductance.[1]

-

Baseline TurKCa2 currents are established under control conditions.

-

This compound, dissolved in an appropriate solvent, is applied to the cells at various concentrations.

-

The effect of this compound on the TurKCa2 current is recorded and measured.

-

The inhibition of the current is plotted against the concentration of this compound to generate a concentration-response curve.

-

The half-maximal effective concentration (EC₅₀) is determined from this curve, and the pEC₅₀ (-log of the EC₅₀) is calculated.

Quantitative Data

The inhibitory potency of this compound against the TurKCa2 channel has been quantified as follows:

| Parameter | Value | Species | Experimental System | Reference |

| pEC₅₀ | 6.78 ± 0.21 | Tetranychus urticae | HEK293 cells expressing TurKCa2 | [1] |

| EC₅₀ | 165 nM | Tetranychus urticae | HEK293 cells expressing TurKCa2 | [1] |

Selectivity and Safety Profile

A crucial aspect of this compound is its high selectivity for spider mite KCa2 channels over their mammalian counterparts.[1][2][3] Electrophysiological studies have demonstrated that this compound has little activity against mammalian calcium-activated potassium channels, which contributes to its favorable safety profile for non-target organisms.[1][2][3]

Conclusion

This compound's mode of action as a negative modulator of calcium-activated potassium channels (KCa2) places it in a unique position within the landscape of available acaricides. This novel mechanism, classified as IRAC Group 33, provides an effective solution for controlling spider mite populations, particularly those resistant to other chemical classes. The high selectivity of this compound for its target pest, coupled with a favorable safety profile, underscores its potential as a valuable tool in modern agriculture and integrated pest management strategies. The detailed understanding of its molecular target and the availability of robust experimental protocols will further aid in the development of future pest control solutions.

References

- 1. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel acaricide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irac-online.org [irac-online.org]

- 5. irac-online.org [irac-online.org]

- 6. This compound|CAS 1332838-17-1|Acaricide [benchchem.com]

- 7. Discovery of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Acynonapyr in Invertebrates: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., demonstrating high efficacy against spider mites. Its unique mode of action, targeting the calcium-activated potassium channels (KCa2) of this specific pest group, positions it as a valuable tool in integrated pest management (IPM) and resistance management strategies.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates, with a focus on its mode of action, effects on non-target organisms, and the experimental protocols used for its evaluation. While this compound is characterized by its high selectivity for spider mites and is reported to have minimal impact on beneficial insects and natural enemies, this document aims to consolidate the publicly available data to inform researchers and professionals in the field.[1][2]

Introduction to this compound

This compound is a revolutionary acaricide distinguished by its unique chemical structure, which includes an azabicyclic ring and an oxyamine moiety.[1][2] This compound represents the first agricultural chemical to selectively target calcium-activated potassium channels (KCa2), earning it a classification as a Group 33 insecticide by the Insecticide Resistance Action Committee (IRAC).[1][2] Its primary application is the control of spider mites across all developmental stages in a variety of agricultural settings, including fruit trees, vegetables, tea plants, and ornamental flowers.[1]

Mode of Action

The insecticidal activity of this compound stems from its ability to modulate the function of calcium-activated potassium channels (KCa2) in spider mites.[1][2] These channels play a crucial role in regulating the signal frequency in neurons.[1][3] this compound acts as an inhibitor of these channels, disrupting the normal flow of potassium ions.[1] This disruption leads to abnormal excitation of nerve cells within the mites, resulting in observable neurological symptoms such as convulsions and impaired mobility, which ultimately lead to mortality.[1][3] Electrophysiological studies have confirmed that this compound effectively blocks the KCa2 channels of the two-spotted spider mite, Tetranychus urticae.[1][3] A significant aspect of this compound's safety profile is its low activity against mammalian KCa2 channels, contributing to its high selective toxicity.[1][3]

Caption: Mode of action of this compound on invertebrate neurons.

Toxicological Profile in Non-Target Invertebrates

This compound is reported to have a favorable safety profile with minimal impact on non-target organisms, including beneficial insects.[1][2] However, comprehensive quantitative data from regulatory submissions is not widely available in the public domain. The following tables summarize the expected toxicological endpoints for key non-target invertebrates, based on standard testing protocols.

Aquatic Invertebrates

Table 1: Acute and Chronic Toxicity of this compound to Daphnia magna

| Test Type | Duration | Endpoint | Value (mg/L) | Source |

| Acute | 48 hours | EC50 (Immobilisation) | Data not publicly available | Expected from regulatory submission |

| Chronic | 21 days | NOEC (Reproduction) | Data not publicly available | Expected from regulatory submission |

Terrestrial Invertebrates

Table 2: Acute Toxicity of this compound to Honey Bees (Apis mellifera)

| Exposure Route | Duration | Endpoint | Value (µg a.i./bee) | Source |

| Oral | 48 hours | LD50 | Data not publicly available | Expected from regulatory submission |

| Contact | 48 hours | LD50 | Data not publicly available | Expected from regulatory submission |

Table 3: Acute and Chronic Toxicity of this compound to Earthworms (Eisenia fetida)

| Test Type | Duration | Endpoint | Value (mg a.i./kg soil) | Source |

| Acute | 14 days | LC50 | Data not publicly available | Expected from regulatory submission |

| Chronic | 56 days | NOEC (Reproduction) | Data not publicly available | Expected from regulatory submission |

Table 4: Toxicity of this compound to Other Non-Target Arthropods

| Species | Test Type | Endpoint | Effect | Source |

| Predatory Mite (Typhlodromus pyri) | Laboratory Residual | LR50, ER50 | Data not publicly available | Expected from regulatory submission |

| Parasitoid Wasp (Aphidius rhopalosiphi) | Laboratory Residual | LR50, ER50 | Data not publicly available | Expected from regulatory submission |

| Ground Beetle (Poecilus cupreus) | Laboratory | LR50, ER50 | Data not publicly available | Expected from regulatory submission |

Experimental Protocols

The toxicological data for this compound is expected to be generated following standardized and internationally recognized guidelines to ensure data quality and comparability for regulatory risk assessments.

Aquatic Invertebrate Toxicity Testing

The acute immobilisation test with Daphnia magna is a standard first-tier test for aquatic invertebrates.

-

Guideline: OECD Guideline for the Testing of Chemicals, No. 202.[4][5][6]

-

Test Organism: Daphnia magna, neonates (<24 hours old).

-

Test Duration: 48 hours.

-

Test Conditions: Static or semi-static exposure in a defined medium at a constant temperature (e.g., 20 ± 1°C) and photoperiod (e.g., 16h light: 8h dark).

-

Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilisation of 50% of the daphnids. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[4][6] Observations are typically made at 24 and 48 hours. The No Observed Effect Concentration (NOEC) is also determined.[4]

Caption: Experimental workflow for Daphnia magna acute immobilisation test.

Terrestrial Invertebrate Toxicity Testing

-

Guidelines: OECD Guidelines for the Testing of Chemicals, No. 213 (Oral) and 214 (Contact).[7][8][9][10]

-

Test Organism: Young adult worker honey bees (Apis mellifera).

-

Oral Toxicity (OECD 213): Bees are starved for a short period and then provided with a sucrose (B13894) solution containing a range of concentrations of the test substance. The endpoint is the median lethal dose (LD50) in µg of active ingredient per bee, typically assessed at 24 and 48 hours.[9]

-

Contact Toxicity (OECD 214): A precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax of anesthetized bees. The endpoint is the LD50 in µg of active ingredient per bee, assessed at 24 and 48 hours.[7]

-

Guidelines: OECD Guidelines for the Testing of Chemicals, No. 207 (Acute) and 222 (Reproduction).[3][11][12][13][14]

-

Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei) with a clitellum.[3][12]

-

Acute Toxicity (OECD 207): Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil for 14 days. The endpoint is the median lethal concentration (LC50) in mg of active ingredient per kg of dry soil.[3][11]

-

Chronic Toxicity (OECD 222): This reproduction test exposes adult earthworms to the test substance in artificial soil for 8 weeks. The endpoints include mortality of the parent generation and effects on reproduction, such as the number of cocoons and juveniles produced. The No Observed Effect Concentration (NOEC) for reproduction is determined.[3]

-

Guidelines: International Organisation for Biological Control (IOBC)/West Palaearctic Regional Section (WPRS) guidelines.[1][15][16][17][18][19][20][21][22]

-

Test Organisms: A range of beneficial arthropods are tested, including predatory mites (e.g., Typhlodromus pyri), parasitoid wasps (e.g., Aphidius rhopalosiphi), and ground-dwelling predators (e.g., Poecilus cupreus).[16][18][23][19][20]

-

Methodology: Testing is typically conducted in a tiered approach, starting with laboratory "worst-case" scenarios on inert surfaces (e.g., glass plates) or plant material.[18][20] Endpoints include lethal effects (e.g., LR50 - lethal rate) and sub-lethal effects on reproduction or predatory/parasitic capacity (e.g., ER50 - effective rate).[18][20]

Conclusion

This compound represents a significant advancement in acaricide technology due to its novel mode of action and high selectivity for spider mites. The available information strongly suggests a favorable ecotoxicological profile with minimal risk to non-target invertebrates. However, for a comprehensive quantitative risk assessment, access to the detailed data from regulatory submission dossiers is necessary. The experimental protocols for generating such data are well-established and follow international guidelines, ensuring a high standard of evaluation for the protection of beneficial invertebrate species. Further research and the publication of regulatory findings will continue to refine our understanding of the toxicological profile of this promising new active ingredient.

References

- 1. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 2. fsc.go.jp [fsc.go.jp]

- 3. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 4. shop.fera.co.uk [shop.fera.co.uk]

- 5. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. content.fera.co.uk [content.fera.co.uk]

- 8. farmlandbirds.net [farmlandbirds.net]

- 9. Effects on bees - honeybee - acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. boerenlandvogels.nl [boerenlandvogels.nl]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. cra.wallonie.be [cra.wallonie.be]

- 16. Total effects of selected plant protection products applied to different natural substrates on the predatory mite Typhlodromus pyri Sch. - IOBC-WPRS [iobc-wprs.org]

- 17. cra.wallonie.be [cra.wallonie.be]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. Non-target arthropod testing with the predatory mite (Typhlodromus pyri) | ibacon GmbH [ibacon.com]

- 20. Non-target arthropod testing with the parasitic wasp (Aphidius rhopalosiphi) | ibacon GmbH [ibacon.com]

- 21. openagrar.de [openagrar.de]

- 22. Pesticide Side Effect Database - IOBC-WPRS [iobc-wprs.org]

- 23. biotecnologiebt.it [biotecnologiebt.it]

Foundational Research on Acynonapyr's Azabicyclic Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique azabicyclic ring structure and its mode of action as a calcium-activated potassium (KCa2) channel modulator.[1][2][3][4] This technical guide provides an in-depth exploration of the foundational research concerning this compound's core azabicyclic structure, its synthesis, biological activity, and the experimental protocols used for its characterization. Quantitative data on its efficacy and detailed methodologies for its synthesis and electrophysiological analysis are presented to support further research and development in this area.

Introduction

Spider mites, belonging to the genera Tetranychus and Panonychus, are significant agricultural pests due to their rapid reproduction and the swift development of resistance to existing acaricides.[1][5] The development of novel acaricides with unique modes of action is crucial for effective pest management. This compound, with its distinct N-pyridyloxy azabicycle core, represents a significant advancement in this field.[6] It is the first agricultural chemical to be classified by the Insecticide Resistance Action Committee (IRAC) in Group 33, which targets calcium-activated potassium (KCa2) channels.[1][7][8] This novel mode of action provides a valuable tool for managing acaricide resistance.[1][3]

This compound exhibits high selectivity, potently targeting spider mites at all developmental stages while having minimal impact on beneficial insects and mammals, making it a suitable component of Integrated Pest Management (IPM) programs.[1][3][4] This high selectivity is attributed to its specific action on mite KCa2 channels, with little to no activity on their mammalian counterparts.[1][3]

Synthesis of the Azabicyclic Core

The characteristic 9-azabicyclo[3.3.1]nonane core of this compound is fundamental to its acaricidal activity. The primary and most efficient method for constructing this bridged bicyclic system is a variation of the Robinson-Schöpf reaction. This biomimetic process assembles the bicyclic framework in a one-pot synthesis.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol outlines the synthesis of a key precursor to the this compound azabicyclic core.

Materials:

-

Glutaraldehyde (B144438) (50% aqueous solution)

-

1,3-Acetonedicarboxylic acid

-

Benzylamine

-

Sulfuric acid (18%)

-

Sodium acetate (B1210297) solution (9%)

-

Methyl tert-butyl ether (MTBE)

-

n-Heptane

-

Sodium carbonate (Na2CO3) solution (20%)

-

Sodium sulfate (B86663) (Na2SO4)

-

Methanol

Procedure:

-

Reaction Setup: In a jacketed, round-bottomed flask equipped with a mechanical stirrer and a temperature probe, add water and benzylamine. Cool the reactor jacket to 0–10 °C.

-

Acidification: Slowly add 18% sulfuric acid over 1 hour while maintaining the internal temperature at 4–8 °C.

-

Addition of Reagents: While maintaining a temperature of <5 °C, add 50% glutaraldehyde followed by 1,3-acetonedicarboxylic acid.

-

Condensation: Add 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.

-

Work-up:

-

Adjust the pH of the solution to 2 with 18% sulfuric acid.

-

Extract the aqueous solution with MTBE (3 x 80 mL). Discard the organic layers.

-

To the aqueous layer, add n-heptane and silica gel.

-

Adjust the pH to 8 with 20% sodium carbonate solution.

-

-

Isolation:

-

Filter the mixture and wash the filter cake with heptane.

-

Separate the layers of the combined filtrate.

-

Dry the organic layer with Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be further purified by silica gel chromatography to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

This protocol is a synthesized representation of procedures described in the literature.

Biological Activity and Mode of Action

This compound's mode of action is the inhibition of potassium ion flow through KCa2 channels in spider mites.[1][3][4] This disruption of neuronal signaling leads to symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[1][3] Electrophysiological studies have confirmed that this compound is a potent blocker of the Tetranychus urticae KCa2 channel (TurKCa2).[1]

Quantitative Acaricidal Activity

The efficacy of this compound and its analogs has been quantified against key spider mite species. The data presented in Table 1 highlights the structure-activity relationships, demonstrating the importance of the azabicyclic core and specific substitutions for potent acaricidal activity.

| Compound Number | R Group / Structural Variation | Target Species | LC50 (ppm) |

| This compound (1) | 2-propoxy-4-(trifluoromethyl)phenoxy | Tetranychus urticae | 0.33 |

| Panonychus citri | 0.29 | ||

| 11 | 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine | Tetranychus urticae | >100 |

| Panonychus citri | >100 | ||

| 12 | 4-[4-(trifluoromethoxy)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine | Tetranychus urticae | >100 |

| Panonychus citri | >100 | ||

| 22 | 3-endo-[4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonane | Tetranychus urticae | 1.3 |

| Panonychus citri | 1.1 | ||

| 24 | 3-endo-[2-ethoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonane | Tetranychus urticae | 0.38 |

| Panonychus citri | 0.28 | ||

| 25 | 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonane (this compound) | Tetranychus urticae | 0.33 |

| Panonychus citri | 0.29 | ||

| 38 | 8-exo-[2-propoxy-4-(trifluoromethyl)phenoxy]-3-[5-(trifluoromethyl)-2-pyridyloxy]-3-azabicyclo[3.2.1]octane | Tetranychus urticae | 0.08 |

| Panonychus citri | 0.07 | ||

| 39 | 8-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-3-[5-(trifluoromethyl)-2-pyridyloxy]-3-azabicyclo[3.2.1]octane | Tetranychus urticae | >100 |

| Panonychus citri | >100 |

Data compiled from multiple sources.[5]

Experimental Protocols: Electrophysiological Analysis

The characterization of this compound's effect on the TurKCa2 channel was achieved using the whole-cell patch-clamp technique on HEK293 cells heterologously expressing the channel.

Whole-Cell Patch-Clamp Protocol for TurKCa2 Channel

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Transfect the HEK293 cells with a plasmid containing the cDNA for the Tetranychus urticae KCa2 (TurKCa2) channel using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.

-

Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

-

Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Under visual control, approach a fluorescently labeled cell with the patch pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply voltage ramps (e.g., from -80 mV to +80 mV) to elicit channel currents.

-

Apply this compound and other test compounds to the bath via the perfusion system and record the effect on the channel currents.

4. Data Analysis:

-

Record and analyze the currents using appropriate software (e.g., pCLAMP).

-

Measure the current amplitude at a specific voltage before and after compound application.

-

Construct concentration-response curves and calculate the pEC50 or IC50 values.

This protocol is a representative methodology based on standard practices and information from the cited literature.

Visualizations

Synthesis Workflow of the Azabicyclic Core

Caption: Synthesis workflow for this compound's azabicyclic core.

Signaling Pathway of this compound's Mode of Action

Caption: this compound's inhibitory action on the KCa2 signaling pathway.

Experimental Workflow for Electrophysiological Analysis

Caption: Workflow for the electrophysiological analysis of this compound.

Conclusion

The foundational research on this compound's azabicyclic ring has established it as a potent and selective acaricide with a novel mode of action. The synthesis of its core structure is well-understood, and its biological activity has been thoroughly characterized through electrophysiological studies. This technical guide provides a comprehensive overview of this foundational work, offering researchers and drug development professionals the necessary information to build upon this knowledge for the creation of new and improved pest management solutions. The unique properties of the azabicyclic core of this compound present a promising scaffold for future derivatization and optimization in the pursuit of next-generation acaricides.

References

- 1. Development of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel acaricide, this compound [jstage.jst.go.jp]

- 3. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 5. Discovery of a novel acaricide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. A glutamate-gated chloride channel as the mite-specific target-site of dicofol and other diphenylcarbinol acaricides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Efficacy of Acynonapyr: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., characterized by its unique azabicyclic ring and oxyamine structure.[1] It represents a new class of pesticides, targeting the calcium-activated potassium (KCa2) channels in spider mites, a mode of action classified as Group 33 by the Insecticide Resistance Action Committee (IRAC).[1][2][3] This distinct mechanism provides a valuable tool for resistance management in mite control.[1][2] Preliminary studies have demonstrated its high efficacy against economically significant spider mite species, particularly those in the Tetranychus and Panonychus genera, across all life stages.[1][2][3][4] Furthermore, this compound exhibits a high degree of selectivity, with minimal impact on beneficial insects and natural enemies, making it a promising candidate for Integrated Pest Management (IPM) programs.[1][2]

Core Requirements

Data Presentation: Quantitative Efficacy Data

The following tables summarize the available quantitative data from preliminary studies on the efficacy of this compound against key spider mite species.

Table 1: Laboratory Bioassay Efficacy of this compound against Adult Female Spider Mites

| Species | Parameter | Value | Source |

| Tetranychus urticae | pEC50 | 6.78 ± 0.21 | [1] |

| EC50 | 165 nM | [1] |

Table 2: Acaricidal Activity of this compound Against Various Spider Mite Species (Qualitative)

| Species | Activity Level (LC90 in ppm) | Source |

| Tetranychus urticae | ++++ (≤ 2) | [4] |

| Tetranychus kanzawai | ++++ (≤ 2) | [4] |

| Panonychus citri | ++++ (≤ 2) | [4] |

| Acaricide-Resistant Strains | Effective | [1][2] |

Activity Level Key: ++++ (LC90 ≤ 2 ppm), +++ (2 < LC90 ≤ 8 ppm), ++ (8 < LC90 ≤ 31 ppm), + (31 < LC90 ≤ 125 ppm), - (LC90 > 125 ppm)

Table 3: Efficacy of this compound Against Different Life Stages of Tetranychus urticae and Panonychus citri

| Species | Life Stage | Efficacy | Source |

| Tetranychus urticae | Eggs, Larvae, Nymphs, Adults | Good Activity | [4] |

| Panonychus citri | Eggs, Larvae, Nymphs, Adults | Good Activity | [4] |

Table 4: Residue Levels of this compound and its Metabolites in U.S. Field Trials

| Crop | Analyte | Maximum Residue (ppm) |

| Almond (Nutmeat) | This compound & Metabolites | <0.01 |

| Almond (Hulls) | This compound | 1.590 |

| AP | 0.3364 | |

| AP-2 | 0.0579 | |

| AY | 0.3433 | |

| AY-1-Glc | 0.0383 | |

| Citrus (Orange, whole fruit) | This compound | 0.0391 |

| AP | 0.0830 | |

| AP-2 | 0.0172 | |

| AY | 0.0564 | |

| AY-1-Glc | 0.0222 | |

| Pome Fruit (Apple, whole fruit) | This compound | 0.0784 |

| AP | 0.0355 | |

| AP-2 | 0.0230 | |

| AY | 0.0188 |

Data sourced from EPA registration filing. Metabolites are designated as AP, AP-2, AY, and AY-1-Glc.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

1. Laboratory Bioassay for Acaricidal Activity

-

Objective: To determine the concentration-dependent mortality of spider mites upon exposure to this compound.

-

Test Organisms: Adult female spider mites (Tetranychus urticae, Tetranychus kanzawai, Panonychus citri).

-

Test Substance Preparation: A 5% emulsifiable concentrate (EC) formulation of the test compound is first prepared by dissolving it in dimethylformamide (DMF). This concentrate is then diluted with water containing a surfactant (e.g., RABIDEN 3S® at 0.2 mL/L) to achieve a range of test concentrations (e.g., 0.5, 2, 8, 31, and 125 ppm).

-

Methodology for Tetranychus urticae:

-

Kidney bean plants are grown for 7-10 days after germination.

-

Seventeen adult female spider mites are released onto the first true leaf of each plant.

-

The plants with the mites are then sprayed with the prepared test solutions.

-

The treated plants are maintained in a controlled environment at 25°C and 65% humidity.

-

Mortality of the adult mites is assessed three days after treatment by counting the number of surviving mites.[4]

-

-

Methodology for Tetranychus kanzawai and Panonychus citri:

-

Leaf disks (kidney bean for T. kanzawai and citrus for P. citri) are placed in Petri dishes.

-

Ten adult female spider mites are released onto each leaf disk.

-

The leaf disks with the mites are sprayed with the test solutions using a rotary distributing sprayer.

-

Subsequent steps are similar to the T. urticae protocol, with mortality assessed after a set period.[4]

-

-

Methodology for Ovicidal and Larvicidal/Nymphicidal Activity:

-

For ovicidal assays, 10-15 adult female mites are allowed to oviposit on leaf disks for 24 hours. The adult mites are then removed.

-

For larvicidal/nymphicidal assays, 10-30 larvae or nymphs are released onto leaf disks.

-

The leaf disks with eggs, larvae, or nymphs are sprayed with the test solutions.

-

The treated disks are kept in a thermostatic chamber (25°C, 65% humidity).

-

Ovicidal activity is assessed after 7 days by counting unhatched eggs and surviving mites. Acaricidal activity against larvae and nymphs is assessed by counting surviving mites after 3 days.[4]

-

2. Electrophysiological Studies (Whole-Cell Patch-Clamp)

-

Objective: To investigate the effect of this compound on the calcium-activated potassium (KCa2) channels of spider mites.

-

Cell Line: HEK293 cells stably expressing the Tetranychus urticae calcium-activated potassium channel (TurKCa2).

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells.

-

The cells are treated with this compound at various concentrations.

-

The effect of this compound on the TurKCa2 channel currents is measured and recorded.

-

These results are compared with the effects of known KCa2 channel activators (e.g., NS309) and blockers (e.g., apamin) to characterize the specific action of this compound.[1]

-

Concentration-dependent blocking of the TurKCa2 currents is analyzed to determine the half-maximal effective concentration (EC50) or the pEC50 (-log of the EC50).[1]

-

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action

Caption: Mode of action of this compound on spider mite KCa2 channels.

Experimental Workflow for Laboratory Bioassay

Caption: General workflow for this compound laboratory bioassays.

References

Acynonapyr: A Comprehensive Technical Overview of its IUPAC Nomenclature and Chemical Classification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical identity of Acynonapyr, a novel acaricide. The focus is on its formal IUPAC nomenclature and its classification based on its mode of action and chemical structure.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-9-azabicyclo[3.3.1]nonane [1].

Variations of this name exist, primarily differing in stereochemical descriptors and bracketing, but describe the same chemical entity. These include:

-

3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonane[2].

-

(1R,3r,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-9-azabicyclo[3.3.1]nonane[3].

-

3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-{[5-(trifluoromethyl)-2-pyridyl]oxy}-9-azabicyclo[3.3.1]nonane[3].

The core structure is a 9-azabicyclo[3.3.1]nonane skeleton. The "endo" descriptor in some variations specifies the stereochemistry of the substituent at the 3-position.

Chemical Classification

This compound is classified based on its biological activity, mode of action, and chemical structure.

1. Classification by Activity: this compound is primarily classified as an acaricide , developed to control spider mites[4][5]. It also exhibits insecticidal properties[4][5].

2. Classification by Mode of Action (MoA): The Insecticide Resistance Action Committee (IRAC) has placed this compound in its own distinct group, Group 33 . This classification is based on its unique mode of action as a Calcium-activated potassium channel (KCa2) modulator [4][6]. Notably, this compound is the first agricultural chemical to be assigned to this group, highlighting its novel mechanism of action[4]. This distinct mechanism makes it a valuable tool for managing resistance in mite populations[4].

3. Structural Classification: From a chemical structure perspective, this compound is characterized by a unique azabicyclic ring and an oxyamine structure [4]. It is also identified as a fluorinated organic compound due to the presence of trifluoromethyl groups on both the phenoxy and pyridinyl rings[1]. The molecule possesses chiral centers, meaning it can exist in multiple stereoisomeric forms[5].

References

- 1. This compound | C24H26F6N2O3 | CID 132115472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpc.org [bcpc.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound|CAS 1332838-17-1|Acaricide [benchchem.com]

- 5. This compound (Ref: NA-89) [sitem.herts.ac.uk]

- 6. irac-online.org [irac-online.org]

An In-depth Technical Guide to the Oxyamine Structure of Acynonapyr

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel acaricide Acynonapyr, with a specific focus on its unique oxyamine structure. This compound, discovered by Nippon Soda Co., Ltd., represents a new class of agricultural chemicals that effectively controls various spider mite species, including those resistant to existing acaricides.[1][2][3] Its distinct mode of action and chemical architecture make it a significant subject of study for researchers in pesticide science and drug development.

Chemical Structure and Physicochemical Properties

This compound is distinguished by a unique molecular framework that includes an azabicyclic ring and a crucial oxyamine functional group.[1][4] This N-pyridyloxy azabicycle core is fundamental to its acaricidal activity.

Diagram of this compound's Chemical Structure:

Caption: Chemical structure of this compound highlighting the core structural motifs.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1R,3r,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-9-azabicyclo[3.3.1]nonane[5] |

| CAS Number | 1332838-17-1[5] |

| Molecular Formula | C₂₄H₂₆F₆N₂O₃[5] |

| Molecular Weight | 504.5 g/mol [5] |

| InChIKey | GIDAJLLAARKRMS-BWTSREIZSA-N |

| Canonical SMILES | CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Pale yellow solid with a slight aromatic odor | [6] |

| Melting Point | 77.2–78.8°C | [7] |

| Water Solubility | 0.004 mg/L (at 20°C, pH 7) | [6] |

| Vapor Pressure | < 1 x 10⁻⁵ mPa (25°C) | [8] |

| Log P (Kow) | 4.83 | [9] |

Synthesis of the Oxyamine Moiety

The synthesis of this compound's characteristic oxyamine linkage can be achieved through two primary routes, both culminating in the formation of the N-pyridyloxy azabicycle structure.

Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway involves the initial construction of the azabicyclo[3.3.1]nonane core, followed by a series of functional group manipulations to introduce the oxyamine moiety.

Diagram of Synthesis Route 1:

Caption: Synthesis of this compound via N-hydroxylation.

Experimental Protocol for Synthesis Route 1:

-

Formation of Cyanoethylamine Derivative (7): The NH-free azabicycle (6) is reacted with acrylonitrile to yield the corresponding 2-cyanoethylamine derivative (7).[2]

-

Oxidation and Cope Elimination: The cyanoethylamine derivative (7) is oxidized to form an N-oxide intermediate, which then undergoes Cope elimination to produce the hydroxylamine (8).[2]

-

Coupling to form this compound (1): The hydroxylamine (8) is coupled with 2-chloro-5-(trifluoromethyl)pyridine (9) in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (B95107) (THF) to yield this compound (1).[7]